3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1284719-46-5 . It has a molecular weight of 315.77 . The IUPAC name for this compound is 3-fluoro-4-[(propylamino)sulfonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The Inchi Code for 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is1S/C9H11ClFNO4S2/c1-2-5-12-18(15,16)9-4-3-7(6-8(9)11)17(10,13)14/h3-4,6,12H,2,5H2,1H3
. This code provides a unique identifier for the molecular structure of the compound.
Scientific Research Applications
Synthetic Chemistry Applications
3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is utilized in the development of new synthetic methodologies. For instance, it plays a crucial role in the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals. A notable application involves its use as a reagent in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, demonstrating its utility in introducing fluoroalkyl groups into organic molecules in a regioselective manner (He, Tan, Ni, & Hu, 2015). Additionally, its application in the synthesis of fluorinated sulfonate esters, which are valuable intermediates in organic synthesis, highlights its versatility in enabling complex molecular transformations (Umemoto, Singh, Xu, & Saito, 2010).
Material Science and Polymer Applications
In material science, this compound's derivatives are explored for their potential in creating novel materials. Research into fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures, for instance, has shown promising results for applications in high-performance proton exchange membranes. These membranes exhibit enhanced mechanical stability, thermal stability, and oxidative stability, making them suitable for use in fuel cell technologies (Kim, Park, & Lee, 2020).
Pharmaceutical Applications
While explicit applications of 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride in pharmaceuticals weren't directly found, the general field of sulfonyl fluorides, including similar compounds, has shown significant promise. Sulfonyl fluorides are explored for their potential as bioactive molecules or intermediates in drug synthesis. Their ability to act as electrophiles in various reactions makes them valuable tools for the development of therapeutics, highlighting the broader utility of fluorinated sulfonyl compounds in medicinal chemistry (Dong, Krasnova, Finn, & Sharpless, 2014).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-(propylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO4S2/c1-2-5-12-18(15,16)9-4-3-7(6-8(9)11)17(10,13)14/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHILUWZYYOKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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